L-arabinitol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of L-arabinitol demonstrates a new approach to sugar synthesis through the reduction of allylic β-ketosulfoxides, followed by hydroxylation. This process involves critical asymmetric steps that yield L-arabinitol efficiently (Solladié, Hutt, & Fréchou, 1987). Another method reports the synthesis from D-xylose, highlighting a green and concise route to iminosugar derivatives, including L-arabinitol, with the key step involving stereospecific substitution of a hydroxy group (Akkarasamiyo et al., 2022).
Molecular Structure Analysis
The molecular structure of L-arabinitol has been elucidated using powder X-ray diffraction, revealing a triclinic cell with an important network of O-H···O hydrogen bonds ensuring crystalline cohesion (Derollez et al., 2012).
Chemical Reactions and Properties
L-arabinitol's reactivity includes its use in the synthesis of linear polyamides, demonstrating its versatility in forming bonds with aldaric acids or aliphatic dicarboxylic acids. These reactions produce polyamides that are soluble in organic solvents and water, showcasing L-arabinitol's chemical adaptability (García-Martín et al., 2004).
Physical Properties Analysis
The physical properties of L-arabinitol-based polyamides, such as solubility in organic solvents and water, crystallinity, and thermal stability, have been studied extensively. These properties are influenced by the synthesis method and the molecular structure of L-arabinitol, with certain polyamides showing increased crystallinity and thermal stability (Alla et al., 2006).
Chemical Properties Analysis
L-arabinitol's involvement in the synthesis of specific enantiomeric glucosidase inhibitors underscores its importance in medicinal chemistry. The precise control over its chemical structure allows for the creation of potent inhibitors, demonstrating L-arabinitol's utility in developing therapeutics (Fleet & Smith, 1986).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemical Engineering .
Summary of the Application
L-arabinitol is used in the production of L-xylulose, a potential starting material for therapeutics . The enzyme L-arabinitol 4-dehydrogenase (LAD) catalyzes the conversion of L-arabinitol into L-xylulose .
Methods of Application
In one study, LAD and nicotinamide adenine dinucleotide oxidase (Nox) were immobilized on magnetic nanoparticles. The immobilization of these enzymes was done via individual, mixed, and sequential co-immobilization approaches . In another study, LAD was covalently immobilized onto silicon oxide nanoparticles .
Results or Outcomes
The immobilization of these enzymes resulted in a maximum immobilization yield and relative activity of 91.4% and 98.8%, respectively . The immobilized enzymes showed better pH and temperature profiles than the corresponding free enzymes . When the immobilized LAD was used to catalyze the biotransformation of L-arabinitol to L-xylulose, 66% conversion and a productivity of 7.9 g/h/L were achieved .
Inducer of Xylanase Expression
Specific Scientific Field
This application is related to Microbiology .
Summary of the Application
L-arabinitol is used as an inducer of xylanase expression in Hypocrea jecorina (Trichoderma reesei) .
Results or Outcomes
Fat Reduction in Intestines
Specific Scientific Field
This application is related to Nutrition Science .
Summary of the Application
L-arabinitol, a rare sugar alcohol, is being studied as a food additive that reduces fat deposits in the intestines .
Results or Outcomes
Identification and Characterization of L-arabinitol Dehydrogenase
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
L-arabinitol is used to identify, differentiate and characterize L-arabinitol dehydrogenase(s) .
Results or Outcomes
Multi-Enzymatic Strategies for Bioconversion
Specific Scientific Field
This application falls under the field of Biochemical Engineering .
Summary of the Application
L-arabinitol is used in multi-enzymatic strategies for bioconversion during cofactor regeneration . The enzyme L-arabinitol 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are immobilized on magnetic nanoparticles to enhance the conversion of L-arabinitol to L-xylulose .
Methods of Application
The enzymes LAD and Nox are immobilized via individual, mixed, and sequential co-immobilization approaches on magnetic nanoparticles . The immobilized enzymes show better pH and temperature profiles than the corresponding free enzymes .
Results or Outcomes
The immobilization of these enzymes resulted in a maximum immobilization yield and relative activity of 91.4% and 98.8%, respectively . Sequential co-immobilization of these enzymes proved more beneficial for higher conversion than mixed co-immobilization because of better retaining Nox residual activity .
Study of L-Arabinose Catabolism
Specific Scientific Field
This application is related to Biochemistry .
Summary of the Application
L-arabinitol is used in the study of L-arabinose catabolism . The enzyme L-arabinitol 4-dehydrogenase (LAD) catalyzes the conversion of L-arabinitol into L-xylulose with concomitant NAD+ reduction in fungi .
Safety And Hazards
Future Directions
Arabitol belongs to the pentitol family and is used in the food industry as a sweetener and in the production of human therapeutics as an anticariogenic agent and an adipose tissue reducer . It can also be utilized as a substrate for chemical products such as arabinoic and xylonic acids, propylene, ethylene glycol, xylitol and others . It is included on the list of 12 building block C3‐C6 compounds, designated for further biotechnological research . This polyol can be produced by yeasts in the processes of bioconversion or biotransformation of waste materials from agriculture, the forest industry (L-arabinose, glucose) and the biodiesel industry (glycerol) .
properties
IUPAC Name |
(2S,4S)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884411 | |
Record name | L-Arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-arabinitol | |
CAS RN |
7643-75-6 | |
Record name | Arabinitol, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arabinitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arabinitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARABINITOL, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 - 104 °C | |
Record name | L-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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